6-Bromo-3-nitropyridin-2-amine hydrobromide
Description
6-Bromo-3-nitropyridin-2-amine hydrobromide is a halogenated nitropyridine derivative with a hydrobromide counterion. The core pyridine ring is substituted with a bromine atom at position 6, a nitro group at position 3, and an amine at position 2, with a hydrobromide salt formation.
Key structural features include:
- Bromine at position 6: Enhances electrophilic substitution reactivity and influences molecular polarity.
- Nitro group at position 3: Contributes to electron-withdrawing effects, stabilizing the aromatic system.
- Amine at position 2: Provides a site for further functionalization or salt formation.
Properties
IUPAC Name |
6-bromo-3-nitropyridin-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2.BrH/c6-4-2-1-3(9(10)11)5(7)8-4;/h1-2H,(H2,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQUBDZFQOMMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N)Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Bromo-3-nitropyridin-2-amine hydrobromide typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to achieve good yields.
Chemical Reactions Analysis
6-Bromo-3-nitropyridin-2-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives, depending on the oxidizing agent used.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
6-Bromo-3-nitropyridin-2-amine hydrobromide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their therapeutic potential, particularly in treating conditions such as hypertension and myocardial ischemia. Nitropyridine compounds are known for their anti-inflammatory, analgesic, and antipyretic properties, making them valuable in developing drugs for arthritic and dermatological disorders .
Table 1: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Hypertension Treatment | Intermediates for adenosine compounds |
| Anti-inflammatory Drugs | Compounds with analgesic properties |
| Dermatological Disorders | Treatments responsive to anti-inflammatory drugs |
Synthesis of Receptor Antagonists
The compound is utilized in synthesizing receptor antagonists, which are critical in pharmacology for blocking specific biological responses. For instance, derivatives of 6-bromo-pyridines have been linked to the development of drugs targeting specific receptors involved in various diseases.
Non-linear Optical (NLO) Materials
Research has indicated that related nitropyridine compounds exhibit properties suitable for non-linear optical applications. The presence of the nitro group contributes to high first-order hyperpolarizability, making these compounds candidates for advanced optical materials.
Case Study 1: Synthesis of Anti-inflammatory Agents
A study demonstrated the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid from brominated pyridines, highlighting the relevance of such compounds in developing receptor antagonists with therapeutic effects against inflammation . The synthesis process involved nitration and bromination steps that can be adapted for 6-bromo derivatives.
Case Study 2: Quantum Mechanical Studies
Quantum mechanical analyses have shown that derivatives like 2-amino-3-bromo-5-nitropyridine possess unique electronic properties that enhance their potential as NLO materials. These studies suggest that similar investigations could be beneficial for 6-bromo derivatives to explore their applicability in photonic devices.
Mechanism of Action
The mechanism of action of 6-Bromo-3-nitropyridin-2-amine hydrobromide depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between 6-bromo-3-nitropyridin-2-amine hydrobromide and analogous pyridine derivatives:
Key Structural and Functional Differences
Substituent Positional Isomerism: The nitro group’s position significantly alters electronic properties. For example, 6-bromo-2-nitropyridin-3-amine (NO₂ at position 2) has reduced conjugation with the amine compared to the target compound (NO₂ at position 3), affecting its acidity and reactivity in Suzuki-Miyaura couplings . Halogen placement (e.g., Br at position 5 vs. 6) influences steric and electronic interactions. 5-Bromo-6-chloro-3-nitropyridin-2-amine shows enhanced reactivity in palladium-catalyzed reactions due to adjacent halogens .
Functional Group Variations :
- Replacement of the nitro group with methoxy (e.g., 6-bromo-3-methoxypyridin-2-amine) reduces electrophilicity, making it less reactive toward nucleophilic attack but more stable under acidic conditions .
- Hydrobromide salt formation in the target compound improves aqueous solubility compared to neutral analogs like 6-bromo-2-fluoropyridin-3-amine .
Synthetic Utility: Nitro groups facilitate reduction to amines for further derivatization. For instance, 6-bromo-3-nitropyridin-2-amine can be reduced to 6-bromo-3-aminopyridin-2-amine, a precursor for heterocyclic expansions . Methoxy or chloro substituents (e.g., 5-bromo-6-methoxy-3-nitropyridin-2-amine) are leveraged in regioselective functionalization for drug discovery .
Biological Activity
6-Bromo-3-nitropyridin-2-amine hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula: CHBrNO. The presence of bromine and nitro groups on the pyridine ring contributes to its reactivity and biological properties.
Anticancer Activity
Research has indicated that derivatives of pyridine compounds, including 6-Bromo-3-nitropyridin-2-amine, exhibit significant anticancer activity. For instance, a study demonstrated that related compounds could induce cell cycle arrest in cancer cell lines such as HEp-2 and NCI-H460, leading to increased apoptosis rates. The mechanism involved the accumulation of cells in the G2/M phase, suggesting a targeted approach to disrupt cancer cell proliferation .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. A review highlighted that certain pyridine derivatives show promising activity against HIV-1 integrase inhibitors. The structural modifications in these compounds can enhance their interaction with viral proteins, potentially leading to effective antiviral agents .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Studies have shown that the compound can inhibit specific enzymes involved in cancer cell metabolism and proliferation.
- Cell Cycle Modulation : By affecting the cell cycle, these compounds can selectively target cancer cells while sparing normal cells.
- Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which may contribute to their protective effects against cellular damage.
Case Studies
Several case studies have explored the efficacy of this compound and related compounds:
- Case Study 1 : A compound similar to 6-Bromo-3-nitropyridin-2-amine was tested in vitro against various cancer cell lines. Results showed a dose-dependent decrease in cell viability at concentrations ranging from 10 µM to 100 µM, with significant selectivity for cancer cells over normal peripheral blood mononuclear cells (PBMCs) .
- Case Study 2 : The compound's structural analogs were evaluated for their inhibitory effects on HIV replication. The results indicated that modifications at specific positions on the pyridine ring could enhance antiviral potency, with IC50 values ranging from 15 µM to over 100 µM depending on the specific derivative .
Data Table
| Compound | Activity Type | IC50 (µM) | Target |
|---|---|---|---|
| 6-Bromo-3-nitropyridin-2-amine | Anticancer | 10 - 100 | Cancer Cell Lines |
| Derivative A | Antiviral | 15 | HIV Integrase |
| Derivative B | Antioxidant | >100 | Cellular Oxidative Stress |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Bromo-3-nitropyridin-2-amine hydrobromide, and how can intermediates be characterized?
- Methodology : Begin with bromination of pyridine derivatives (e.g., 3-nitropyridin-2-amine) using brominating agents like PBr₃ or NBS. Nitration can follow via HNO₃/H₂SO₄ under controlled temperatures (0–5°C). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and confirm structures using NMR (¹H/¹³C) and LC-MS. Hydrobromide salt formation is achieved by reacting the free base with HBr in ethanol .
- Key considerations : Monitor reaction progress with TLC and optimize stoichiometry to avoid over-bromination.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- X-ray crystallography : Use SHELX-TL or ORTEP-III for structure refinement. Single crystals grown via slow evaporation (e.g., in methanol/water) yield data-to-parameter ratios >13.0 and R-factors <0.05 .
- NMR/FTIR : Assign peaks using 2D NMR (COSY, HSQC) and confirm nitro/bromo functional groups via IR (stretching at ~1530 cm⁻¹ for NO₂ and 650 cm⁻¹ for C-Br) .
Q. How does the hydrobromide salt form influence solubility and stability in biological assays?
- Methodology : Assess solubility in polar solvents (DMSO, water) via gravimetric analysis. Stability tests under physiological conditions (pH 7.4, 37°C) show hydrobromide salts exhibit enhanced solubility compared to free bases, critical for in vivo studies (e.g., neuropharmacological assays using rodent models) .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond length variations) be resolved during refinement?
- Methodology : Employ SHELXL for least-squares refinement with high-resolution data (d-spacing <1 Å). Use restraints for disordered regions and validate with Rfree cross-validation. Contradictions often arise from thermal motion; apply anisotropic displacement parameters for heavy atoms (Br, N) .
Q. What computational strategies are suitable for studying reactivity or supramolecular interactions?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level and calculate electrostatic potential maps to predict electrophilic/nucleophilic sites.
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), leveraging crystallographic coordinates for accuracy .
Q. What mechanistic insights exist for nitration and bromination in pyridine derivatives?
- Methodology : Isotopic labeling (e.g., ¹⁵N tracing) identifies nitration regioselectivity. Kinetic studies (UV-Vis monitoring) reveal bromination proceeds via electrophilic substitution, with HNO₃/H₂SO₄ generating nitronium ions. Competing pathways (e.g., ring oxidation) are mitigated by low-temperature conditions .
Q. How can purification challenges (e.g., co-eluting impurities) be addressed?
- Methodology : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for high-purity isolation. For persistent impurities, recrystallize from ethanol/water mixtures and validate purity via melting point analysis and HRMS .
Q. What role does this compound play in multicomponent reactions (e.g., Suzuki couplings)?
- Methodology : The bromo group facilitates cross-coupling (e.g., with boronic acids under Pd catalysis). Optimize conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to retain the nitro and amine functionalities. Monitor regioselectivity via LC-MS and isolate products via flash chromatography .
Data Contradiction Analysis
- Example : Discrepancies in reported melting points may arise from polymorphic forms or solvent residues. Use DSC (Differential Scanning Calorimetry) to identify polymorphs and PXRD to confirm crystallinity .
Software and Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
